tert-butyl N-{2-[(3-bromo-5-fluorophenyl)methyl]-3-hydroxypropyl}carbamate
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Overview
Description
tert-Butyl N-{2-[(3-bromo-5-fluorophenyl)methyl]-3-hydroxypropyl}carbamate is a synthetic organic compound that features a tert-butyl group, a brominated and fluorinated phenyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(3-bromo-5-fluorophenyl)methyl]-3-hydroxypropyl}carbamate typically involves multiple steps. One common route includes the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at specific positions.
Alkylation: The brominated and fluorinated phenyl ring is then alkylated with a suitable alkylating agent to introduce the 3-hydroxypropyl group.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[(3-bromo-5-fluorophenyl)methyl]-3-hydroxypropyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is the dehalogenated compound.
Substitution: The major products are the substituted derivatives, such as amines or thiols.
Scientific Research Applications
tert-Butyl N-{2-[(3-bromo-5-fluorophenyl)methyl]-3-hydroxypropyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(3-bromo-5-fluorophenyl)methyl]-3-hydroxypropyl}carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The carbamate group can undergo hydrolysis to release the active compound, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
- 3-Bromo-N-(tert-butyl)-5-methylbenzenesulfonamide
Uniqueness
tert-Butyl N-{2-[(3-bromo-5-fluorophenyl)methyl]-3-hydroxypropyl}carbamate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[2-[(3-bromo-5-fluorophenyl)methyl]-3-hydroxypropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrFNO3/c1-15(2,3)21-14(20)18-8-11(9-19)4-10-5-12(16)7-13(17)6-10/h5-7,11,19H,4,8-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLKCOILIZCENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC(=C1)Br)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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